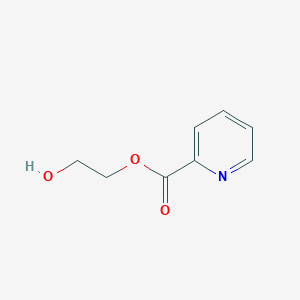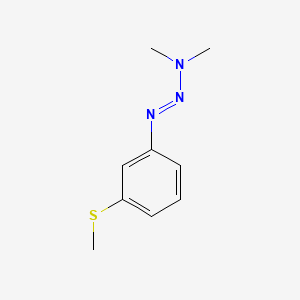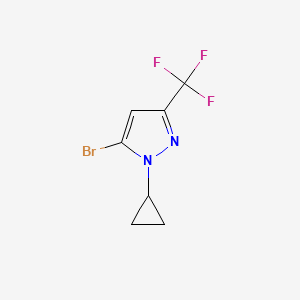
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydroxyethyl ester group.
Métodos De Preparación
The synthesis of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) typically involves the esterification of 2-pyridinecarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) can be compared with other similar compounds such as:
2-Pyridinecarboxylic acid: Lacks the hydroxyethyl ester group, making it less versatile in certain reactions.
2-Hydroxyethylpyridine: Lacks the carboxylic acid group, affecting its reactivity and applications.
Ethyl 2-pyridinecarboxylate: Contains an ethyl ester group instead of a hydroxyethyl ester group, leading to different chemical properties and reactivity.
The uniqueness of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Propiedades
Número CAS |
540741-84-2 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-hydroxyethyl pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c10-5-6-12-8(11)7-3-1-2-4-9-7/h1-4,10H,5-6H2 |
Clave InChI |
OTVCKKAJMUXYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)











